![molecular formula C18H16BrN3OS B2539265 2-bromo-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391226-65-6](/img/structure/B2539265.png)
2-bromo-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-bromo-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide” is an organic compound. It likely contains a benzamide group (a benzene ring attached to a carboxamide group), a bromine atom, and a thiadiazole group (a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom). The exact properties of this compound would depend on the specific arrangement of these groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the specific arrangement of its benzamide, bromine, and thiadiazole groups. Unfortunately, without more information or a specific study to reference, I can’t provide a detailed molecular structure analysis .Chemical Reactions Analysis
Again, without specific studies or data on this compound, it’s challenging to provide a detailed chemical reactions analysis. The reactivity of this compound would likely be influenced by the presence of the bromine atom, which could potentially be replaced in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and stability. These properties are typically determined experimentally. Without specific data or studies on this compound, I can’t provide a detailed analysis of its physical and chemical properties .Aplicaciones Científicas De Investigación
Synthesis and Applications
The compound 2-bromo-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide and its derivatives are primarily synthesized for their potential applications as antitumor and antioxidant agents. Hamama et al. (2013) synthesized a series of compounds including binary imidazole derivatives and benzamide, with some showing promising antitumor properties. Similarly, Ravinaik et al. (2021) designed and synthesized a series of substituted benzamides, evaluating their anticancer activity against various cancer cell lines. Most compounds exhibited moderate to excellent anticancer activity, with some showing higher activity than the reference drug used in the study. Furthermore, Tiwari et al. (2017) synthesized Schiff’s bases containing thiadiazole and benzamide groups, and their in vitro anticancer activity revealed promising results, comparable to the standard drug Adriamycin.
Photodynamic Therapy
Photochemical Properties and Therapy Applications
The compound's derivatives have also been studied for their photochemical properties and potential applications in photodynamic therapy. Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives with high singlet oxygen quantum yields, indicating their potential as Type II photosensitizers for cancer treatment in photodynamic therapy.
Photophysical Properties
Synthesis and Photophysical Characterization
Zhang et al. (2017) synthesized a series of benzamide derivatives and their corresponding BF2 complexes, focusing on their photophysical properties. The study highlighted their solid-state fluorescence and aggregation-induced emission effects, showcasing their potential in various photophysical applications.
These findings demonstrate the compound's versatility and potential in the fields of cancer therapy, antioxidant therapy, and photophysical applications. The compound and its derivatives are synthesized and modified to enhance their biological and photophysical properties, catering to the needs of various scientific and therapeutic applications.
For further detailed research and reading, please refer to the original publications:
- (Hamama et al., 2013)
- (Ravinaik et al., 2021)
- (Pişkin et al., 2020)
- (Zhang et al., 2017)
- (Tiwari et al., 2017)
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research on this compound would depend on its properties and potential applications. For example, if it were found to have bioactive properties, it could be studied as a potential drug. Alternatively, if it had interesting chemical reactivity, it could be studied in the context of synthetic chemistry .
Propiedades
IUPAC Name |
2-bromo-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3OS/c1-10-8-11(2)15(12(3)9-10)17-21-22-18(24-17)20-16(23)13-6-4-5-7-14(13)19/h4-9H,1-3H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLJUJHOWFXQHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NN=C(S2)NC(=O)C3=CC=CC=C3Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

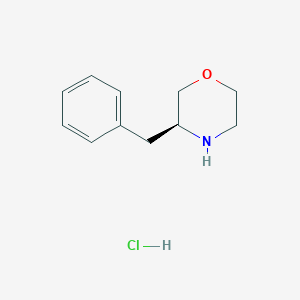
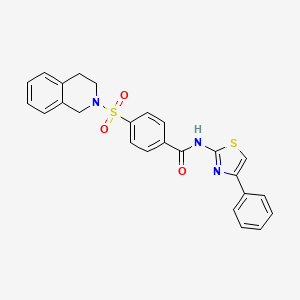
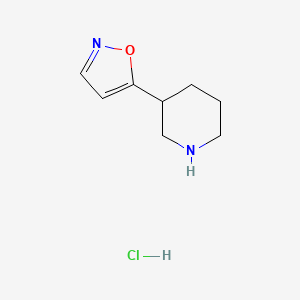

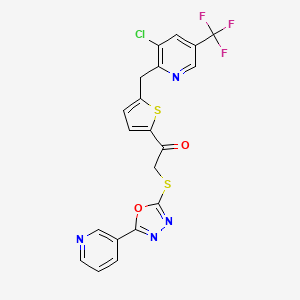
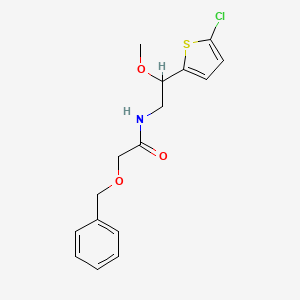
![2-chloro-N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-4-(methylsulfonyl)benzenecarboxamide](/img/structure/B2539194.png)
![2-[benzyl-[(E)-2-phenylethenyl]sulfonylamino]-N-(4-piperidin-1-ylphenyl)acetamide](/img/structure/B2539196.png)
![2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2539198.png)
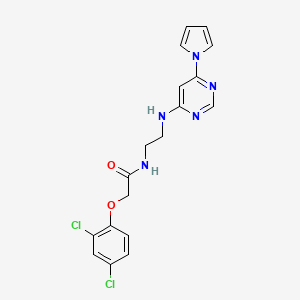
![2-(benzo[d]oxazol-2-ylthio)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2539202.png)
![2-(4-Benzhydrylpiperazino)-6-(tert-butylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2539203.png)

![N-[2-(2,6-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide](/img/structure/B2539205.png)